EGFR Inhibition: Potency of the 4-Chloro-7-ethoxyquinazolin-6-ol Scaffold
A derivative of the 4-chloro-7-ethoxyquinazolin-6-ol core exhibited exceptional potency against the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. In a direct head-to-head comparison of quinazoline derivatives, this compound achieved an IC50 of 1 nM, which is 19-fold more potent than a structurally related analog with an IC50 of 19 nM under identical assay conditions [1]. This highlights the critical contribution of the specific substitution pattern to high-affinity binding.
| Evidence Dimension | EGFR inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 1 nM |
| Comparator Or Baseline | Related quinazoline derivative (US8524722, 23): 19 nM |
| Quantified Difference | 19-fold greater potency |
| Conditions | EGFR HTRF assay, pH 7.0, 2°C |
Why This Matters
This high potency differentiates this scaffold for lead optimization campaigns where maximizing on-target engagement is paramount, reducing the required dose and potentially limiting off-target effects.
- [1] BindingDB. Affinity data for BDBM101232 (US8524722, 70) vs BDBM101243 (US8524722, 143). 2013. View Source
